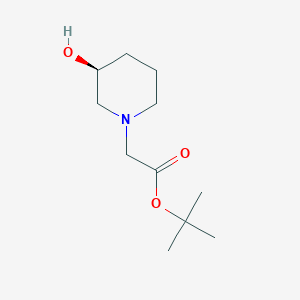

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester

CAS No.: 1690012-05-5

Cat. No.: VC2747382

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1690012-05-5 |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate |

| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | YLHRLEPEETWKBW-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CN1CCC[C@@H](C1)O |

| SMILES | CC(C)(C)OC(=O)CN1CCCC(C1)O |

| Canonical SMILES | CC(C)(C)OC(=O)CN1CCCC(C1)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester is a chiral compound featuring a piperidine ring with a hydroxyl group at the 3-position in the (S) configuration and an acetic acid tert-butyl ester substituent at the nitrogen atom. This arrangement of functional groups provides multiple reaction sites for further chemical modifications.

Table 1: Chemical Identity

| Parameter | Value |

|---|---|

| CAS Number | 1690012-05-5 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate |

| SMILES | CC(C)(C)OC(=O)CN1CCCC@@HO |

| InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

| InChIKey | YLHRLEPEETWKBW-VIFPVBQESA-N |

Structural Features

The compound contains several key structural elements that define its chemical behavior:

-

A six-membered piperidine heterocyclic ring providing a basic nitrogen center

-

A stereogenic center at the C-3 position with (S) configuration bearing a hydroxyl group

-

An N-substituted acetate moiety protected as a tert-butyl ester

-

Multiple conformational possibilities due to the flexible piperidine ring

The three-dimensional arrangement of these elements contributes significantly to the compound's potential biological activity and chemical reactivity .

Physical and Chemical Properties

Physical Properties

While comprehensive physical property data for 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester is limited in the published literature, the compound is expected to exhibit properties typical of similar piperidine derivatives with moderate molecular weight.

Table 2: Physical Properties

| Property | Value/Description | Notes |

|---|---|---|

| Physical State | Solid at room temperature | Typical for similar compounds |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethyl acetate) | Based on functional groups present |

| Water Solubility | Limited water solubility | Due to the presence of the tert-butyl ester group |

| Log P (calculated) | Not directly reported | Expected to be moderately lipophilic |

Chemical Properties

The chemical properties of this compound are largely determined by its functional groups:

-

The tertiary amine of the piperidine ring acts as a base and a nucleophile

-

The hydroxyl group at C-3 can participate in hydrogen bonding and can be functionalized through esterification or oxidation

-

The tert-butyl ester provides a protected carboxylic acid functionality that can be selectively deprotected under acidic conditions

These diverse functional groups make 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester a versatile intermediate in organic synthesis .

Synthesis Methods

Stereoselective Synthesis

A key challenge in the synthesis is establishing the correct stereochemistry at the C-3 position. Recent research by Fayad et al. (2023) on similar hydroxy pipecolic acid derivatives has utilized orthoester-based approaches that could be adapted for the synthesis of this compound .

Table 3: Potential Synthetic Routes Based on Similar Compounds

Recent Synthetic Innovations

Fayad et al. described a synthesis of cis-3-hydroxypipecolic acid derivatives using alkynyl addition to orthoester-protected serinals followed by hydrogenation under high pressure (85 bar) using Pearlman's catalyst at 70°C. This approach demonstrated that:

-

The hydrogenation of the 1,5-dihydro-3H-2,4-benzodioxepin protecting group was identified as the rate-limiting step

-

Milder hydrogenation conditions could be achieved by adding diluted acetic acid

-

The intermediate could be converted to the desired derivatives through carbamate protection and saponification

This synthetic strategy could potentially be adapted for the preparation of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester through appropriate modifications of the protecting groups and reaction conditions.

Structural Analogues and Comparative Analysis

Related Compounds

Several structural analogues of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester have been described in the literature, differing in the position of functional groups or stereochemistry.

Table 4: Structural Analogues Comparison

Structure-Activity Relationship Considerations

The specific positioning of functional groups in 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester has important implications for its potential biological activity:

-

The (S)-stereochemistry at the 3-position creates a specific spatial arrangement of the hydroxyl group that could influence interactions with biological targets

-

The positioning of the hydroxyl group at the 3-position rather than the 4-position (as in some analogues) results in different conformational properties of the piperidine ring

-

The acetic acid tert-butyl ester moiety provides a flexible linker that distinguishes this compound from direct carbamate analogues

These structural features collectively influence the compound's pharmacokinetic properties and potential binding interactions .

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the identification and characterization of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR provides information about the proton environments, including those of the piperidine ring, hydroxyl group, and tert-butyl ester

-

¹³C NMR helps identify the carbon signals from the carbonyl, tert-butyl, and piperidine ring carbons

-

-

Mass Spectrometry

-

Expected molecular ion peak at m/z 215.29 corresponding to the molecular weight

-

Characteristic fragmentation patterns including loss of the tert-butyl group

-

-

Infrared Spectroscopy

-

Characteristic absorption bands for the ester carbonyl, hydroxyl, and C-N stretching vibrations

-

Chromatographic Methods

Chromatographic techniques are essential for assessing purity and for separating the compound from reaction mixtures:

-

High-Performance Liquid Chromatography (HPLC)

-

Useful for purity determination and quality control

-

Chiral HPLC can be employed to confirm stereochemical purity

-

-

Thin-Layer Chromatography (TLC)

-

Valuable for reaction monitoring during synthesis

-

Can be used for preliminary purity assessment

-

Current Research Trends and Future Directions

Research Gaps

Several significant research gaps exist in the current understanding of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester:

-

Limited documentation of optimized synthesis methods specifically for this compound

-

Incomplete characterization of physical and chemical properties

-

Limited exploration of biological activities and structure-activity relationships

-

Lack of comprehensive studies on stability and degradation pathways

Future Research Opportunities

These gaps present several promising research opportunities:

-

Development of improved synthetic routes with higher stereoselectivity and yield

-

Comprehensive physical and chemical characterization studies

-

Investigation of biological activities, particularly in contexts where related piperidine derivatives have shown promise

-

Exploration as a building block for complex molecules with potential therapeutic applications

-

Structure-activity relationship studies to understand the importance of the (S)-stereochemistry and the position of the hydroxyl group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume